6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core with a 4-methoxyphenyl group attached at the 6-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with these reagents to form the thienopyrimidine core .
Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Microwave-assisted synthesis has also been applied to produce various derivatives of this compound efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Cyclization Reactions: The formation of the thienopyrimidine core itself is a result of cyclization reactions involving thiophene derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include formic acid, triethyl orthoformate, isocyanates, and various bases such as potassium carbonate . Reaction conditions often involve heating and the use of solvents like xylene and ethanol .
Major Products
The major products formed from these reactions are thienopyrimidine derivatives, which can be further functionalized to produce a variety of bioactive compounds .
Scientific Research Applications
6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents, particularly in inhibiting the proliferation of colorectal cancer cells.
Biological Studies: It is used as a chemical probe to study the function of various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, some derivatives of this compound act as microtubule-destabilizing agents, leading to apoptosis by blocking the cell cycle . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine Derivatives: These compounds share a similar thienopyrimidine core but differ in the position of the nitrogen atoms in the pyrimidine ring.
Quinazoline Derivatives: Compounds like MPC-6827, which have a quinazoline core, exhibit similar biological activities and are used in cancer therapy.
Uniqueness
6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methoxyphenyl group enhances its interaction with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C13H11N3OS |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3,(H2,14,15,16) |
InChI Key |
DRUQZXVTFOTIEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)N |
Origin of Product |
United States |
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